Ethyl6-(3-hydroxyphenyl)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3-hydroxyphenyl)hexanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an ethyl ester group attached to a hexanoic acid chain, which is further substituted with a hydroxyphenyl group. The molecular formula for ethyl 6-(3-hydroxyphenyl)hexanoate is C14H20O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3-hydroxyphenyl)hexanoate can be achieved through various methods. One common approach involves the esterification of 6-(3-hydroxyphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-(3-hydroxyphenyl)hexanoate may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3-hydroxyphenyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(3-oxophenyl)hexanoic acid.
Reduction: Formation of 6-(3-hydroxyphenyl)hexanol.
Substitution: Formation of various substituted phenylhexanoates.
Scientific Research Applications
Ethyl 6-(3-hydroxyphenyl)hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(3-hydroxyphenyl)hexanoate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to enzymes and receptors. Additionally, the ester group can undergo hydrolysis to release the active hydroxyphenylhexanoic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Ethyl 6-(3-hydroxyphenyl)hexanoate can be compared with other similar compounds such as:
Ethyl 6-hydroxyhexanoate: Lacks the phenyl group, resulting in different chemical and biological properties.
Ethyl 3-hydroxybenzoate: Contains a benzoate ester instead of a hexanoate ester, leading to different reactivity and applications.
Ethyl 6-(4-hydroxyphenyl)hexanoate: Similar structure but with the hydroxy group in the para position, which can affect its chemical behavior and interactions.
Properties
Molecular Formula |
C14H20O3 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
ethyl 6-(3-hydroxyphenyl)hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-17-14(16)10-5-3-4-7-12-8-6-9-13(15)11-12/h6,8-9,11,15H,2-5,7,10H2,1H3 |
InChI Key |
WJCTYLRQOXXRMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.